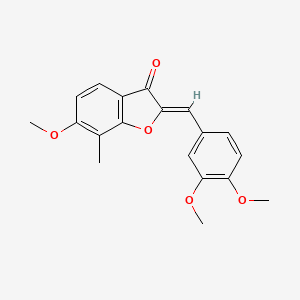

(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzofuran core with methoxy groups at the 3, 4, and 6 positions, a methyl group at the 7 position, and a benzylidene group at the 2 position .Chemical Reactions Analysis

As an aromatic compound, “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” could potentially undergo electrophilic aromatic substitution reactions. The methoxy groups might direct electrophiles to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound with multiple methoxy groups, this compound is likely to be relatively stable and may have moderate to good solubility in organic solvents .科学研究应用

Anticancer Potential

The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects on cancer cells, particularly in vitro studies. The compound’s ability to inhibit cell proliferation and induce apoptosis suggests its potential as an anticancer agent. Further studies are needed to explore its mechanism of action and evaluate its efficacy in vivo .

Antioxidant Activity

The presence of methoxy groups in the compound contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .

Anti-inflammatory Effects

The benzofuran ring system has been associated with anti-inflammatory activity. Studies have investigated the compound’s ability to modulate inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

The compound’s methoxy groups and benzofuran scaffold suggest neuroprotective potential. Researchers have studied its effects on neuronal cell lines, focusing on neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Preliminary findings indicate its ability to enhance neuronal survival and reduce oxidative stress .

Antimicrobial Applications

The compound’s structural features make it an interesting candidate for antimicrobial research. It has shown inhibitory effects against bacteria, fungi, and even some drug-resistant strains. Investigations into its mode of action and potential clinical applications are ongoing .

Materials Science and Organic Electronics

Beyond biological applications, researchers have explored the compound’s use in materials science. Its conjugated system and electron-rich benzofuran ring make it suitable for organic electronics. For instance, it can serve as a building block for conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT, when modified or functionalized with ionic liquids, exhibits high conductivity, transparency, and stability, making it valuable for optoelectronics and energy storage .

未来方向

The study of benzofuran derivatives is an active area of research due to their potential biological activities. Future research on “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” could include investigations into its synthesis, properties, and potential biological activities .

属性

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14(21-2)8-6-13-18(20)17(24-19(11)13)10-12-5-7-15(22-3)16(9-12)23-4/h5-10H,1-4H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRNUFLFVJTJBW-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)

![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)

![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)